molecular formula C5H12O B075036 (S)-(+)-3-Methyl-2-butanol CAS No. 1517-66-4

(S)-(+)-3-Methyl-2-butanol

Cat. No. B075036
CAS RN: 1517-66-4
M. Wt: 88.15 g/mol
InChI Key: MXLMTQWGSQIYOW-YFKPBYRVSA-N
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Description

(S)-(+)-3-Methyl-2-butanol is an alcohol with potential applications ranging from industrial solvents to biofuels. Its study involves understanding its synthesis pathways, molecular structure analysis, and various properties that dictate its applications in different fields.

Synthesis Analysis

The synthesis of (S)-(+)-3-Methyl-2-butanol has been explored through biological pathways, particularly using engineered microorganisms. Connor and Liao (2008) demonstrated the production of a similar compound, 3-Methyl-1-butanol, in Escherichia coli using the host's amino acid biosynthetic pathways, showcasing the feasibility of bio-based production methods (Connor & Liao, 2008).

Molecular Structure Analysis

The molecular structure and conformation of compounds similar to (S)-(+)-3-Methyl-2-butanol have been studied through various methods including gas electron diffraction and ab initio calculations. Sakurai et al. (1989) investigated the structure of 3-methyl-2-butanone, providing insights into the conformational stability and structural parameters relevant to (S)-(+)-3-Methyl-2-butanol (Sakurai et al., 1989).

Chemical Reactions and Properties

Research on the chemical reactions involving (S)-(+)-3-Methyl-2-butanol focuses on its interaction with other compounds and its behavior under various conditions. For instance, studies on its reaction kinetics with OH radicals provide data on its reactivity and potential degradation pathways in the environment (Aschmann, Arey, & Atkinson, 2011).

Physical Properties Analysis

The physical properties of alcohols similar to (S)-(+)-3-Methyl-2-butanol, such as butanol isomers, have been extensively studied. A comprehensive chemical kinetic model by Sarathy et al. (2012) for all four isomers of butanol provides insights into their combustion properties, including temperature and pressure effects (Sarathy et al., 2012).

Chemical Properties Analysis

The chemical properties of (S)-(+)-3-Methyl-2-butanol, including its reactivity and interactions with other substances, are crucial for its potential applications. The study on kinetics and products of the reaction with OH radicals by Aschmann, Arey, & Atkinson (2011), offers valuable information on its chemical behavior and potential environmental impact (Aschmann, Arey, & Atkinson, 2011).

Scientific Research Applications

  • Biofuel Production :

    • Pentanol isomers, including 2-methyl-1-butanol and 3-methyl-1-butanol, are seen as potential biofuels. Metabolic engineering has been used to develop microbial strains for producing these isomers, showing promise for industrial applications in the future (Cann & Liao, 2009).
    • Engineering of Escherichia coli strains has been conducted for producing 3-methyl-1-butanol from glucose, demonstrating its potential as a biofuel (Connor & Liao, 2008).
  • Industrial Solvent and Fragrance Ingredient :

  • Chemical Production and Combustion Studies :

    • Studies on the combustion of methylbutanol, including 2-methyl-1-butanol, have been conducted to understand its potential as an alternative fuel or blending component for combustion engines (Park et al., 2015).
    • Research on the production of 2-methyl-1-butanol and 3-methyl-1-butanol in engineered Corynebacterium glutamicum suggests their commercial viability as biofuels (Vogt et al., 2016).
  • Potential Fuel Additive :

    • The use of butanol, including its isomers like 3-methyl-1-butanol, as a fuel additive in ethanol–diesel and butanol–diesel blends has been investigated, showing its potential in improving fuel properties (Chotwichien, Luengnaruemitchai, & Jai-in, 2009).
  • Health and Safety Studies :

    • Studies on the acute effects of exposure to 3-methyl-1-butanol vapors in humans suggest that it is not a significant factor for health effects in damp and moldy buildings (Ernstgård et al., 2013).
  • Microbial Production and Strain Development :

    • Research on the production of 3-methyl-1-butanol in Escherichia coli through mutagenesis and two-phase fermentation has shown significant progress, indicating its potential in biofuel production (Connor, Cann, & Liao, 2010).

properties

IUPAC Name

(2S)-3-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-4(2)5(3)6/h4-6H,1-3H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLMTQWGSQIYOW-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(+)-3-Methyl-2-butanol

CAS RN

1517-66-4
Record name (+)-3-Methyl-2-butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1517-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-3-methylbutan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
102
Citations
MJ Paik, DT Nguyen, JH Yoon, HS Chae… - Bulletin of the Korean …, 2011 - researchgate.net
The enantiomeric separation of lactic acid for its absolute configuration has become important task for understanding its biological origin and metabolic process involved in the formation …
Number of citations: 9 www.researchgate.net
KR Kim, J Lee, D Ha, J Jeon, HG Park… - Journal of Chromatography …, 2000 - Elsevier
An efficient method is described for the simultaneous enantiomeric separation of 18 different racemic 2-hydroxy acids for the determination of their absolute configurations. It involves …
Number of citations: 24 www.sciencedirect.com
CL Stone, TK Li, WF Bosron - Journal of Biological Chemistry, 1989 - ASBMB
The human liver αα alcohol dehydrogenase exhibits a different substrate specificity and stereospecificity for secondary alcohols than the human β 1 β 1 , and -γ 1 γ 1 or horse liver …
Number of citations: 74 www.jbc.org
J Ottosson, L Fransson, K Hult - Protein Science, 2002 - Wiley Online Library
The temperature dependence of the enantioselectivity of Candida antarctica lipase B for 3‐hexanol, 2‐butanol, 3‐methyl‐2‐butanol, 3,3‐dimethyl‐2‐butanol, and 1‐bromo‐2‐butanol …
Number of citations: 80 onlinelibrary.wiley.com
AG Meek, ZZ Martin, HA Nadworny… - The Journal of Organic …, 1976 - ACS Publications
Synthesis of LongimammatineHydrochloride (7). The con-densation of m-methoxybenzaldehyde with nitromethane afforded m-methoxy-oi-nitrostyrene (mp 90-91, lit. 25 mp 91-92). A …
Number of citations: 12 pubs.acs.org
H Brückner, M Langer, A Esna-Ashari… - Amino Acids: Chemistry …, 1990 - Springer
The enantioseparation of α-alkyl-α-amino acids (AAA) was achieved as their N(O)-pentafluoropropionyl S(+)-3-methyl-2-butyl esters by capillary gas chromatography on …
Number of citations: 0 link.springer.com
HC Brown, M Srebnik… - The Journal of Organic …, 1989 - ACS Publications
Diisopinocampheylchloroborane, dIpc2BCl, is an excellent reagent for the chiral reduction of aralkyl ketones and-íerf-alkyl ketones. Modifications of this reagent tomake new reagents …
Number of citations: 52 pubs.acs.org
A Garzón, M Moral, A Notario, J Albaladejo… - Chemical Physics, 2009 - Elsevier
… Once again, two enantiomers are possible for this compound: R-3-methyl-2-butanol and S-3-methyl-2-butanol. Nevertheless, since they are chemically indistinguishable, only one of …
Number of citations: 7 www.sciencedirect.com
J Ottosson, L Fransson, JW King, K Hult - Biochimica et Biophysica Acta …, 2002 - Elsevier
Changes in solvent type were shown to yield significant improvement of enzyme enantioselectivity. The resolution of 3-methyl-2-butanol catalyzed by Candida antarctica lipase B, CALB…
Number of citations: 119 www.sciencedirect.com
CE Cannizzaro, KN Houk - Journal of the American Chemical …, 2004 - ACS Publications
In 1989, Larsen et al. at Merck discovered that the addition of chiral alcohols to ketenes provided enantiomerically enriched aryl propionic acids, compounds valued for their therapeutic …
Number of citations: 41 pubs.acs.org

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